[1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol
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Overview
Description
[1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol: is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a trifluoromethyl group and a hydroxymethyl group attached to the triazole ring. The trifluoromethyl group imparts unique chemical properties, making this compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.
Material Science: It can be incorporated into polymers to enhance their thermal and chemical stability.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Antimicrobial Activity:
Medicine:
Drug Development: The compound can serve as a scaffold for the development of new pharmaceuticals, particularly antifungal and antiviral agents.
Industry:
Agriculture: It can be used in the formulation of agrochemicals to protect crops from pests and diseases.
Electronics: The compound’s stability makes it suitable for use in electronic materials and devices.
Mechanism of Action
The mechanism of action of [1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes easily. Once inside the cell, it can interact with enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.
Comparison with Similar Compounds
[1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole]: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
[1-methyl-3-(chloromethyl)-1H-1,2,4-triazole]: Contains a chloromethyl group instead of a trifluoromethyl group, resulting in different chemical properties and reactivity.
Uniqueness: The presence of both the trifluoromethyl and hydroxymethyl groups in [1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol imparts unique chemical and biological properties. The trifluoromethyl group enhances lipophilicity and stability, while the hydroxymethyl group provides a site for further chemical modifications, making this compound highly versatile in various applications.
Properties
Molecular Formula |
C5H6F3N3O |
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Molecular Weight |
181.12 g/mol |
IUPAC Name |
[2-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]methanol |
InChI |
InChI=1S/C5H6F3N3O/c1-11-3(2-12)9-4(10-11)5(6,7)8/h12H,2H2,1H3 |
InChI Key |
ZGSCVLWWUKOAPJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)C(F)(F)F)CO |
Origin of Product |
United States |
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